
3-(4-Azidobutoxy)anilinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Azidobutoxy)anilinehydrochloride is an organic compound with a molecular formula of C10H15ClN4O. It is a derivative of aniline, where the aniline ring is substituted with a 4-azidobutoxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Azidobutoxy)anilinehydrochloride typically involves the following steps:
Preparation of 4-azidobutanol: This can be achieved by reacting 4-bromobutanol with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
O-Alkylation of aniline: The 4-azidobutanol is then reacted with aniline in the presence of a base such as potassium carbonate (K2CO3) to form 3-(4-azidobutoxy)aniline.
Formation of hydrochloride salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-(4-Azidobutoxy)anilinehydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction: 3-(4-Aminobutoxy)aniline.
Cycloaddition: 1,2,3-Triazole derivatives.
科学研究应用
3-(4-Azidobutoxy)anilinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are useful in bioconjugation techniques.
作用机制
The mechanism of action of 3-(4-Azidobutoxy)anilinehydrochloride is primarily related to its azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are highly specific and can be used to target specific molecular sites, making the compound useful in bioconjugation and drug development .
相似化合物的比较
Similar Compounds
4-Azidobutylamine: Similar structure but lacks the aromatic aniline ring.
3-(4-Azidobutoxy)phenol: Similar structure but with a phenol group instead of an aniline group.
4-Azidobutylbenzene: Similar structure but with a benzene ring instead of an aniline ring.
Uniqueness
3-(4-Azidobutoxy)anilinehydrochloride is unique due to the presence of both an azido group and an aniline ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in organic synthesis, medicinal chemistry, and materials science .
属性
分子式 |
C10H15ClN4O |
|---|---|
分子量 |
242.70 g/mol |
IUPAC 名称 |
3-(4-azidobutoxy)aniline;hydrochloride |
InChI |
InChI=1S/C10H14N4O.ClH/c11-9-4-3-5-10(8-9)15-7-2-1-6-13-14-12;/h3-5,8H,1-2,6-7,11H2;1H |
InChI 键 |
XEBUOSYITRKJDW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OCCCCN=[N+]=[N-])N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


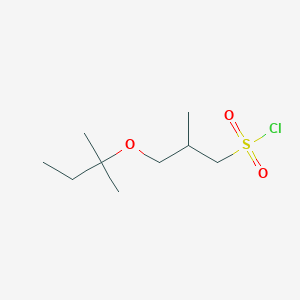

![(R)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13559968.png)
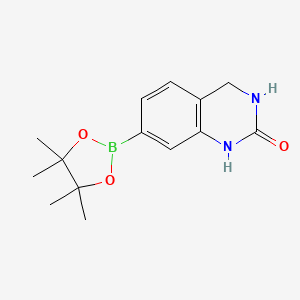
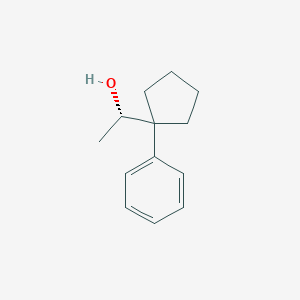
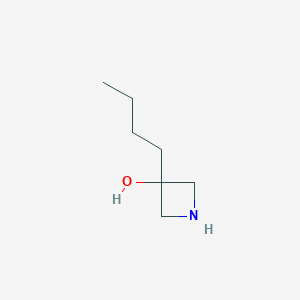


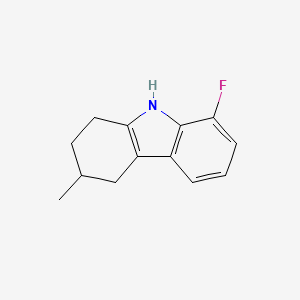


![Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)


